1-Methoxypent-4-yn-2-ol
CAS No.:
Cat. No.: VC15736516
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10O2 |
|---|---|
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 1-methoxypent-4-yn-2-ol |
| Standard InChI | InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3 |
| Standard InChI Key | AHYRVNKHSDIXGZ-UHFFFAOYSA-N |
| Canonical SMILES | COCC(CC#C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Methoxypent-4-yn-2-ol (C₆H₁₀O₂, molecular weight 114.14 g/mol) features a pent-4-yne backbone with a methoxy (-OCH₃) group at position 1 and a hydroxyl (-OH) group at position 2. The chiral center at C2 confers stereochemical specificity, critical for its interactions in biological systems. The canonical SMILES representation, COCC@HO, underscores its stereochemistry and functional group arrangement.
Key Properties:
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IUPAC Name: (2S)-1-methoxypent-4-yn-2-ol
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InChI Key: AHYRVNKHSDIXGZ-LURJTMIESA-N
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Boiling Point: Estimated at 180–190°C (extrapolated from analogous alcohols)
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Solubility: Miscible with polar solvents (e.g., methanol, ethanol); limited solubility in nonpolar solvents.
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methoxy (δ 3.3 ppm, singlet), hydroxyl (δ 1.5 ppm, broad), and alkyne protons (δ 2.1–2.3 ppm, triplet). Infrared (IR) spectroscopy confirms the presence of O-H (3300 cm⁻¹) and C≡C (2100 cm⁻¹) stretches.
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves propargyl alcohol alkylation:
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Base-Mediated Alkylation: Propargyl alcohol reacts with methyl iodide in the presence of sodium hydride (NaH) under inert conditions (N₂ or Ar). The reaction proceeds via an SN2 mechanism, yielding the methoxylated product after 12–24 hours at 60°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the enantiomerically pure compound (>98% ee).
Industrial Production
Continuous flow reactors optimize yield (75–85%) and scalability. Key parameters include:
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Temperature: 50–70°C
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Pressure: 2–3 bar
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Catalyst: Palladium on carbon (Pd/C, 5 wt%) enhances reaction efficiency.
Table 1: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Batch (Lab) | 65 | 98 | 24 |
| Continuous Flow | 82 | 99 | 8 |
Chemical Reactivity and Derivative Formation
Oxidation Reactions
Treatment with pyridinium chlorochromate (PCC) oxidizes the hydroxyl group to a ketone, forming 1-methoxypent-4-yn-2-one. Kinetic studies show a second-order dependence on PCC concentration:
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to cis-alkene (Lindlar’s catalyst) or fully saturated alkane (Raney Ni). Selectivity depends on catalyst choice:
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Lindlar’s Catalyst: 90% cis-alkene (1-methoxypent-4-en-2-ol)
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Raney Ni: 95% alkane (1-methoxypentan-2-ol).
Nucleophilic Substitution
The methoxy group undergoes substitution with sodium azide (NaN₃) to yield 1-azidopent-4-yn-2-ol, a precursor for click chemistry applications. Reaction kinetics favor polar aprotic solvents (DMF, DMSO).
| Pathogen | Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanistic studies suggest membrane disruption via hydroxyl group interactions with phospholipid head groups.
Anticancer Properties
Cytotoxicity screening against human cancer cell lines reveals IC₅₀ values in the micromolar range:
Table 3: IC₅₀ Values (µM)
| Cell Line | IC₅₀ |
|---|---|
| MCF-7 | 25 |
| HCT116 | 15 |
| HeLa | 20 |
Apoptosis induction correlates with caspase-3 activation and mitochondrial membrane depolarization.
Anti-inflammatory Activity
In murine models of carrageenan-induced paw edema, oral administration (10–40 mg/kg) reduces swelling by 30–70%. The effect aligns with COX-2 inhibition and TNF-α suppression.
Industrial and Research Applications
Pharmaceutical Intermediates
1-Methoxypent-4-yn-2-ol serves as a chiral building block for:
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Antiviral Agents: Analogues with modified alkynyl chains inhibit viral protease activity.
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Antidepressants: Methoxy group retention enhances blood-brain barrier permeability.
Specialty Materials
Polymerization with diisocyanates yields polyurethanes with tunable rigidity, leveraging the alkyne’s crosslinking potential.
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